2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
Description
2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile is a pyridone derivative characterized by an ethoxy substituent at the 2-position, a ketone group at the 6-position, and a nitrile group at the 3-position of the pyridine ring. Pyridone derivatives are notable for their diverse biological activities and applications in medicinal chemistry, including roles as enzyme inhibitors, anticancer agents, and modulators of multidrug resistance (MDR) . The ethoxy group in this compound introduces steric bulk and electron-donating effects, which may influence its reactivity, solubility, and intermolecular interactions compared to analogs with smaller or electron-withdrawing substituents.
Properties
IUPAC Name |
2-ethoxy-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8-6(5-9)3-4-7(11)10-8/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETPCPJZCGTGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501525 | |
| Record name | 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71350-48-6 | |
| Record name | 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Component Reaction (MCR) Approach
Reagents : The key starting materials include 2-ethoxybenzaldehyde (to introduce the 2-ethoxy substituent), ethyl cyanoacetate or malononitrile (to introduce the cyano group), and ammonium acetate (as the nitrogen source).
Reaction Conditions : The components are reacted in a suitable solvent under reflux or controlled temperature conditions to facilitate ring closure and formation of the dihydropyridine core.
Mechanism : The reaction proceeds via Knoevenagel condensation between the aldehyde and the cyanoacetate, followed by Michael addition and cyclization with ammonium acetate to form the dihydropyridine ring.
Outcome : This method yields this compound with good selectivity and yield.
Hydrothermal Synthesis (Patent Insight)
A related pyridine derivative, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been prepared via hydrothermal reaction in a sealed reactor at 100–180°C for 24–72 hours using 2-chloro-5-trifluoromethylpyridine and water as solvent.
Although this exact method is for a carboxylic acid derivative, the hydrothermal approach demonstrates a green, high-yield technique that could be adapted for related compounds like this compound by selecting appropriate precursors.
The hydrothermal method benefits from simple equipment, environmentally friendly solvents (water), and high product stability with yields exceeding 80%.
Research Findings on Synthesis and Characterization
A study focusing on the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and related compounds provides a combinatorial synthetic approach relevant to the preparation of this compound derivatives:
Synthetic Scheme : Reaction of substituted acetophenones (e.g., 4-bromoacetophenone) or 1-(1,3-benzodioxol-5-yl)ethanone with aromatic aldehydes including 2-ethoxybenzaldehyde, in the presence of malononitrile or ethyl cyanoacetate and ammonium acetate.
Reaction Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress; products are purified and characterized by NMR, IR, and mass spectrometry.
Yields and Purity : The method yields compounds with characteristic IR absorptions for carbonyl (~1650 cm⁻¹) and cyano groups, and NMR signals consistent with the expected structures.
Comparative Data Table of Synthesis Parameters and Yields
| Preparation Method | Starting Materials | Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Multi-Component Reaction | 2-Ethoxybenzaldehyde, ethyl cyanoacetate, ammonium acetate | Reflux, hours scale | Ethanol or similar | 60–80 | Efficient ring formation, good selectivity, requires purification |
| Hydrothermal Method (related) | 2-Chloro-5-trifluoromethylpyridine, water | 100–180°C, 24–72 hours, sealed reactor | Water | >80 | Green solvent, high crystal stability, potential for adaptation to ethoxy derivative |
| Combinatorial Synthesis | Substituted acetophenones, aromatic aldehydes, malononitrile, ammonium acetate | Reflux or controlled heating | Various solvents | Variable | Allows structural diversity, suitable for analog synthesis and SAR studies |
Notes on Reaction Optimization and Challenges
Steric and Electronic Effects : The presence of the ethoxy group at the ortho position influences the conformation and reactivity during synthesis, affecting yield and purity.
Tautomerism : The keto-enol tautomerism in dihydropyridines requires careful control of reaction conditions to favor the desired keto form.
Purification : Crystallization and chromatographic techniques are essential to isolate the pure compound due to potential side products.
Environmental Considerations : The hydrothermal method offers a greener alternative with water as solvent, minimizing hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to pyridine derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Converts carbonyl to hydroxyl group | Sodium borohydride, lithium aluminum hydride |
| Substitution | Ethoxy group can be replaced | Amines, thiols |
These reactions are crucial for developing new materials and compounds with enhanced properties .
Biology
The biological activities of this compound have been extensively studied. Research indicates potential antimicrobial and anticancer properties. For example:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities with minimum inhibitory concentrations (MIC) ranging from 7.8 to 93.7 μg/mL .
- Mechanisms of Action : The compound influences cell signaling pathways and gene expression related to oxidative stress responses, which may contribute to its therapeutic effects .
Medicine
In medicinal chemistry, ongoing research is focused on the therapeutic potential of this compound for various diseases. Its ability to modulate cellular metabolism and energy production positions it as a candidate for drug development targeting metabolic disorders and cancer .
Industrial Applications
The compound is also utilized in industrial applications for developing new materials such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties like durability and resistance to environmental factors .
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound revealed promising anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis through modulation of specific signaling pathways related to cell survival and proliferation .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, several synthesized derivatives were tested against common pathogens. Results indicated that certain modifications to the base structure significantly enhanced antibacterial properties compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cancer cell proliferation, thereby exhibiting antiproliferative activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile, highlighting substituent variations and their implications:
Key Observations :
Fluorinated analogs (e.g., 4-CF₃ ) exhibit unique electronic and metabolic properties, though synthetic accessibility may be challenging.
Crystallographic and Structural Insights :
- The propyl and phenyl substituents in 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile contribute to a tightly packed crystal lattice stabilized by C–H···π interactions and anisotropic displacement parameters .
- Ethoxy groups, being larger than methyl or hydroxy, may introduce torsional strain or alter π-stacking interactions compared to smaller substituents.
Synthetic Considerations: Ethoxy-substituted pyridones likely require alkoxylation reagents (e.g., ethylating agents) during synthesis, contrasting with hydroxy or amino derivatives, which are formed via condensation or nucleophilic substitution . Bromine at position 5 (as in 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile ) enables further functionalization via cross-coupling reactions, a route less feasible with ethoxy groups.
Solubility and Stability: Ethoxy groups may improve solubility in organic solvents compared to polar hydroxy or amino analogs . Fluorinated derivatives (e.g., 4-CF₃ ) exhibit enhanced stability but face challenges in large-scale synthesis.
Biological Activity
Overview
2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound belonging to the pyridine family. It exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in antimicrobial and anticancer therapies, as well as its interactions with various biological pathways.
- Molecular Formula : CHNO
- Molecular Weight : 164.16 g/mol
- CAS Number : 71350-48-6
The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins within biological systems. The compound has been shown to modulate oxidative stress responses and influence metabolic pathways by forming stable interactions with enzyme active sites through hydrogen bonds and van der Waals forces .
Key Interactions:
- Enzyme Modulation : Alters the activity of enzymes involved in oxidative stress, which can lead to changes in cellular metabolism.
- Gene Expression : Influences the expression of genes related to cellular energy production and stress responses.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. A study found that several derivatives of this compound displayed significant antimicrobial effects comparable to established antibiotics like ampicillin .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound 24 | Staphylococcus aureus | 0.5 |
| Compound 24 | Escherichia coli | 0.5 |
| Compound 24 | Candida albicans | 1.0 |
Cytotoxic Activity
In vitro studies have evaluated the cytotoxic potential of this compound against human tumor cell lines. Notably, one analog was found to be 2.5 times more effective than doxorubicin against colon cancer cells (HT29), indicating strong potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HT29 (Colon) | 0.4 | 2.5x doxorubicin |
| MCF7 (Breast) | 1.0 | Comparable activity |
| A549 (Lung) | 0.8 | Moderate activity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized derivatives showed that compounds derived from this compound exhibited varying degrees of antimicrobial potency against both Gram-positive and Gram-negative bacteria. The derivatives were tested for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), revealing that certain analogs were effective at concentrations as low as 0.5 µg/mL against resistant strains .
Case Study 2: Cytotoxicity in Cancer Research
Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines, where it was found that specific derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for clinical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile, and how can researchers balance yield and purity?
- Methodology : Focus on cyclization reactions of precursor molecules (e.g., 3-cyanopyridine derivatives) under reflux with bases like pyridine. Ethoxy group introduction may require alkylation or nucleophilic substitution. Monitor reaction progress via TLC and optimize conditions (temperature, solvent) to minimize side products .
- Key Considerations : Use high-purity starting materials and characterize intermediates via LC-MS to confirm structural integrity.
Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?
- Methodology :
- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹, C=O at ~1650–1750 cm⁻¹) .
- NMR : Assign signals for ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and dihydropyridine protons .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using single-crystal data .
Q. What stability considerations are critical for handling and storing this compound?
- Methodology : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation of the dihydropyridine ring. Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data (e.g., competing substitution vs. oxidation pathways)?
- Methodology : Perform kinetic studies under varying conditions (pH, solvent polarity, catalysts). Use DFT calculations to model transition states and identify dominant pathways. Cross-validate results with LC-MS/MS to detect intermediates .
- Case Study : Compare ethoxy group stability in protic vs. aprotic solvents; trace water may hydrolyze the nitrile group .
Q. What computational approaches predict the compound’s reactivity in drug design or catalysis?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to assess binding affinity .
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
Q. How to design derivatives for targeted applications (e.g., antimicrobial agents or kinase inhibitors)?
- Methodology :
- Structural Modifications : Replace the ethoxy group with halogen or amine substituents to enhance solubility or bioactivity .
- SAR Studies : Test derivatives against biological assays (e.g., MIC for antimicrobial activity) and correlate with electronic/steric properties .
Q. What analytical strategies distinguish regioisomers or tautomers during synthesis?
- Methodology : Use 2D NMR (e.g., NOESY, HSQC) to confirm regiochemistry. High-resolution mass spectrometry (HRMS) and X-ray diffraction can resolve tautomeric equilibria (e.g., keto-enol forms) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
- Root Cause : Differences in reaction conditions (e.g., solvent purity, catalyst loading) or workup procedures (e.g., column chromatography vs. recrystallization).
- Resolution : Replicate experiments with controlled variables and use DoE (Design of Experiments) to identify critical factors .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
